molecular formula C16H14FN3O B2974907 N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide CAS No. 338410-64-3

N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide

Cat. No.: B2974907
CAS No.: 338410-64-3
M. Wt: 283.306
InChI Key: PAAKKBWXBDTPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide is a chemical compound of significant interest in medicinal chemistry research, incorporating the privileged benzimidazole scaffold . The benzimidazole core is a well-established pharmacophore in drug discovery, known for its ability to interact with a diverse range of biological targets . This particular derivative is designed for research purposes to investigate the structure-activity relationships and inhibitory potential of heterocyclic compounds. Compounds bearing close structural similarity, specifically benzimidazole-carboxamide hybrids, have been identified in scientific literature as potent and selective inhibitors of protein kinases, such as Casein Kinase 1 delta (CK1δ) . CK1δ is a serine/threonine kinase involved in critical cellular processes including the Wnt signaling pathway, DNA damage response, and cell cycle progression; its deregulation has been implicated in cancer and neurodegenerative diseases . Furthermore, related heterocyclic carboxamide compounds are also being explored in other therapeutic areas, such as the development of inhibitors for Monoamine Oxidase B (MAO-B), a key target in Parkinson's disease research . This makes this compound a valuable chemical tool for researchers aiming to develop novel therapeutic agents for a range of disorders.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-10(15-19-13-8-4-5-9-14(13)20-15)18-16(21)11-6-2-3-7-12(11)17/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAKKBWXBDTPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(1H-1,3-benzimidazol-2-yl)ethyl)-2-fluorobenzenecarboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Benzimidazole compounds are known for their diverse pharmacological properties, which include anticancer, antibacterial, and antifungal activities. This article synthesizes recent findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure

The compound's structure can be represented as follows:

N 1 1H 1 3 benzimidazol 2 yl ethyl 2 fluorobenzenecarboxamide\text{N 1 1H 1 3 benzimidazol 2 yl ethyl 2 fluorobenzenecarboxamide}

This structure incorporates a benzimidazole moiety, which is significant for its biological interactions.

Antitumor Activity

Recent studies indicate that compounds with a benzimidazole core exhibit promising antitumor properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds against HCC827 and NCI-H358 cell lines at 6.26 μM and 6.48 μM respectively in 2D assays, demonstrating their potential as antitumor agents .

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)Assay Type
Compound AHCC8276.26 ± 0.332D
Compound BNCI-H3586.48 ± 0.112D
Compound CA5499.48 ± 1.153D

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been explored extensively. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a derivative was found to exhibit moderate to good activity against Staphylococcus aureus and Escherichia coli, with activities comparable to standard antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenActivity Level
Compound AS. aureusModerate
Compound BE. coliGood

The mechanisms underlying the biological activities of benzimidazole derivatives are intricate and involve multiple pathways:

  • DNA Interaction : Many benzimidazole derivatives bind to DNA, particularly within the minor groove, disrupting replication and transcription processes .
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The antibacterial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A comprehensive review highlighted the bioactivity of various benzimidazole derivatives over recent years (2012–2021), underscoring their therapeutic potential across multiple disease states . Specific case studies have demonstrated:

  • Case Study on Antitumor Efficacy : A derivative was tested on lung cancer cell lines and showed selective toxicity towards malignant cells while sparing normal fibroblasts.
  • Case Study on Antimicrobial Properties : Another study assessed the efficacy of a related compound against a panel of bacterial pathogens, showing significant inhibition zones in agar diffusion assays.

Comparison with Similar Compounds

Structural Features

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents Key Structural Differences Evidence ID
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide (1212195-22-6) C20H17N3O2 331.4 3.7 Furan-2-carboxamide, phenylethyl linker Furan ring instead of fluorophenyl; stereospecific (S)-configuration
N-[1-(1H-1,3-Benzimidazol-2-yl)-3-methylbutyl]benzenecarboxamide (25810-61-1) C19H21N3O 307.39 N/A Benzamide, branched alkyl linker Longer 3-methylbutyl chain; non-fluorinated benzene
N-(1H-Benzoimidazol-2-ylmethyl)-benzamide (5805-60-7) C15H13N3O 251.28 N/A Benzamide, methylene linker Shorter methylene linker; simpler substitution
Target Compound (Hypothetical) C16H13FN3O* ~297.3* ~2.8* 2-fluorobenzenecarboxamide, ethyl linker Fluorine atom enhances polarity and metabolic resistance N/A

*Estimated based on structural analogs.

Key Observations :

  • Heterocyclic Core : The target compound retains the benzimidazole core, unlike triazole-containing analogs in (e.g., compounds 96, 97), which exhibit distinct electronic and steric properties .
  • Fluorine Substitution: The 2-fluorophenyl group differentiates it from non-fluorinated benzamides (e.g., CAS 25810-61-1) and may improve binding affinity in hydrophobic pockets or reduce oxidative metabolism .

Physicochemical Properties

  • Lipophilicity : The target compound’s estimated XLogP3 (~2.8) is lower than the furan analog (3.7, CAS 1212195-22-6), suggesting improved aqueous solubility due to fluorine’s electronegativity .
  • Hydrogen Bonding: The amide and benzimidazole groups provide hydrogen bond donors/acceptors (2 donors, 3 acceptors), similar to analogs in and .

Commercial and Research Relevance

  • Structural Confirmation : emphasizes single-crystal X-ray analysis for unambiguous structural assignment, a critical step for validating analogs .

Q & A

Q. Key Parameters :

  • Reaction temperature: 80–100°C under reflux.
  • Solvent optimization to minimize side reactions (e.g., THF for improved solubility).
  • Confirmation of intermediate structures via 1^1H NMR before proceeding.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:
A multi-technique approach is essential:

Chromatography :

  • HPLC/SFC : Assess purity (>95% threshold) using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water mobile phase).
  • Retention Time Consistency : Compare with reference standards .

Spectroscopy :

  • 1^1H NMR : Confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–8.0 ppm, benzimidazole NH at δ 12–13 ppm).
  • ESIMS : Verify molecular ion peaks (e.g., [M+H]+^+ calculated for C16_{16}H14_{14}FN3_3O: 284.1) .

Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (±0.3% tolerance).

Advanced: What crystallographic strategies are suitable for resolving the 3D structure of this compound?

Answer:

Single-Crystal X-ray Diffraction (SCXRD) :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Software : SHELXL (for refinement) and ORTEP-3 (for visualization) to model hydrogen bonding and torsion angles .

Hydrogen Bond Analysis : Apply graph-set notation (e.g., D^2$$_1 motifs for intermolecular NH···O interactions) using methodologies from Etter’s rules .

Validation : Cross-check with CCDC databases for similar benzimidazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.